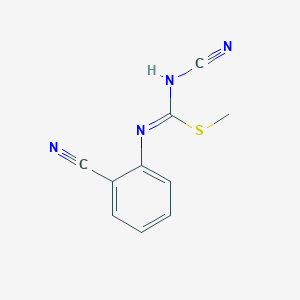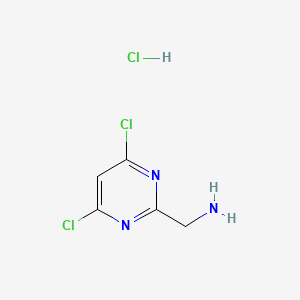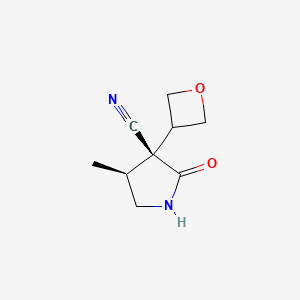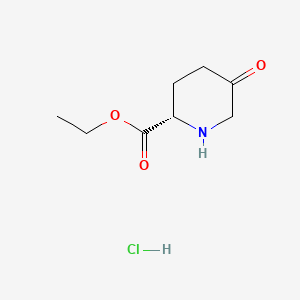
1-Cyano-3-(2-cyanophenyl)-2-methylisothiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-3-(2-cyanophenyl)-2-methylisothiourea is a compound of interest in the field of organic chemistry It is known for its unique structure, which includes both cyano and isothiourea functional groups
Preparation Methods
The synthesis of 1-Cyano-3-(2-cyanophenyl)-2-methylisothiourea can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Chemical Reactions Analysis
1-Cyano-3-(2-cyanophenyl)-2-methylisothiourea undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyano and isothiourea groups make it reactive towards nucleophiles and electrophiles. Common reagents used in these reactions include sulfur, aluminum oxide, and morpholine . The major products formed from these reactions are often heterocyclic compounds, which have significant biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as chemotherapeutic agents due to their diverse biological activities . Additionally, it is employed in industrial processes for the production of novel materials with unique properties .
Mechanism of Action
The mechanism of action of 1-Cyano-3-(2-cyanophenyl)-2-methylisothiourea involves its interaction with molecular targets and pathways within biological systems. The cyano and isothiourea groups play a crucial role in its reactivity and biological activity. These functional groups enable the compound to form stable complexes with various biomolecules, leading to its observed effects .
Comparison with Similar Compounds
1-Cyano-3-(2-cyanophenyl)-2-methylisothiourea can be compared with other cyanoacetamide derivatives, which are also known for their reactivity and biological activity . Similar compounds include N-aryl and N-heteryl cyanoacetamides, which are used in the synthesis of heterocyclic compounds and have potential as chemotherapeutic agents . The unique combination of cyano and isothiourea groups in this compound sets it apart from other similar compounds, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H8N4S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
methyl N-cyano-N'-(2-cyanophenyl)carbamimidothioate |
InChI |
InChI=1S/C10H8N4S/c1-15-10(13-7-12)14-9-5-3-2-4-8(9)6-11/h2-5H,1H3,(H,13,14) |
InChI Key |
PLHXKKPCFNBISP-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CC=CC=C1C#N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)




![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)





![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)

